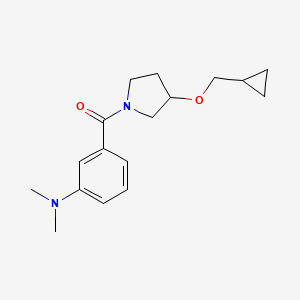
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of phenyl(pyrrolidin-1-yl)methanone . The pyrrolidine ring is a nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure may also include a cyclopropyl group and a dimethylamino group attached to phenyl rings .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study focused on synthesizing novel derivatives related to the chemical structure , specifically pyrrole chalcone derivatives, and found these compounds to possess good antibacterial and antifungal activity. This suggests potential applications in developing new antimicrobial agents (Hublikar et al., 2019).
Stereospecific Synthesis and Configurations
Research into the stereospecific synthesis of pyrrolidines, including the study of sugar-derived enones and their reactions with stabilized azomethine ylides, indicates that compounds related to (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone can be utilized in creating varied molecular configurations. This has implications in the synthesis of complex organic compounds with specific stereochemistry (Oliveira Udry et al., 2014).
Organotin(IV) Complexes and Antimicrobial Properties
A study involving organotin(IV) complexes of derivatives similar to the compound demonstrated that these complexes have better antibacterial activities and potential as drugs. This highlights the role of such compounds in medicinal chemistry and drug development (Singh et al., 2016).
Electrochemical Behavior in Protic Medium
Investigations into the electrochemical behavior of related compounds in a protic medium reveal insights into their reactivity and potential applications in electrochemistry and materials science (David et al., 1995).
Synthesis of Quinones and Crystallography
Research into the oxidation of related pyrrolidinones to quinones and subsequent crystallographic studies demonstrates the utility of these compounds in organic synthesis and structural chemistry (Michael et al., 1990).
Synthesis of Enantiomeric Pairs
The synthesis of enantiomeric pairs of pyrrolidine derivatives indicates the potential of these compounds in creating optically active substances, which is crucial in the field of stereochemistry and pharmaceuticals (Yamamoto et al., 1993).
Catalytic Properties in Palladacycles
A study on cyclopalladated complexes with structures related to (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone showed their catalytic properties, emphasizing their role in catalysis and material science applications (Yang et al., 2009).
properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-18(2)15-5-3-4-14(10-15)17(20)19-9-8-16(11-19)21-12-13-6-7-13/h3-5,10,13,16H,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIYBFLAGIOBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

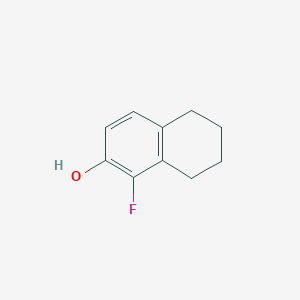
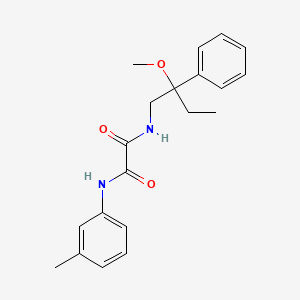
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2642964.png)
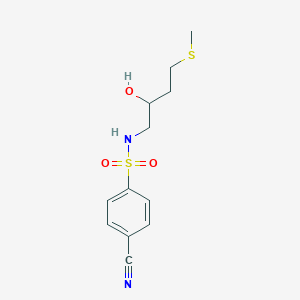
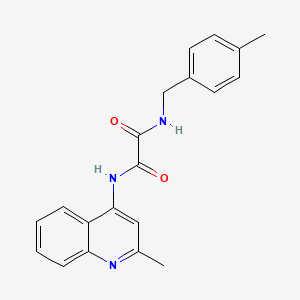
![2-[(6-{[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2642970.png)
![1-{3-[(1Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2642973.png)
![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2642976.png)
![1-[(5-chloro-1-methyl-1H-indol-3-yl)methyl]-N-(3-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2642977.png)
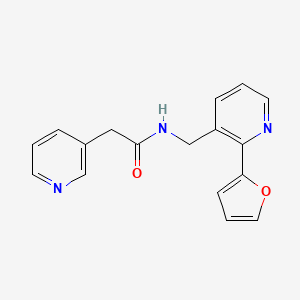
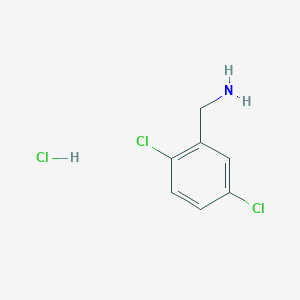
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2642980.png)
![N~1~-cycloheptyl-N~2~-{[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}alaninamide](/img/no-structure.png)
![3-benzyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2642983.png)